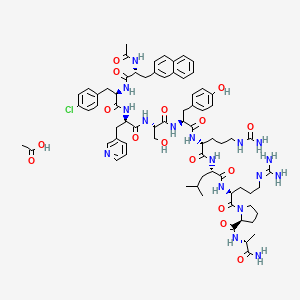![molecular formula C10H12N2O4 B1359889 Methyl-3-[(E)-Amino(hydroxyimino)methyl]-4-methoxybenzoat CAS No. 1119449-73-8](/img/structure/B1359889.png)
Methyl-3-[(E)-Amino(hydroxyimino)methyl]-4-methoxybenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research involving this compound includes exploring its potential therapeutic effects and its role in drug development.
Industry: It is used in the development of new materials and chemical processes
Vorbereitungsmethoden
The synthesis of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate typically involves the reaction of 4-methoxybenzoic acid with appropriate reagents to introduce the amino(hydroxyimino)methyl group. One common method involves the use of oxime formation followed by esterification . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism by which methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with proteins, influencing their structure and function. This interaction can affect various biochemical pathways, making it a valuable tool in proteomics research .
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate can be compared with similar compounds such as:
Methyl 3-(N’-hydroxycarbamimidoyl)-4-methoxybenzoate: Similar in structure but with different functional groups.
Methyl 4-methoxybenzoate: Lacks the amino(hydroxyimino)methyl group, making it less versatile in certain reactions.
Methyl 3-amino-4-methoxybenzoate: Contains an amino group instead of the oxime group, leading to different reactivity and applications
The uniqueness of methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate lies in its specific functional groups, which provide distinct reactivity and interaction capabilities in various research applications.
Eigenschaften
CAS-Nummer |
1119449-73-8 |
|---|---|
Molekularformel |
C10H12N2O4 |
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate |
InChI |
InChI=1S/C10H12N2O4/c1-15-8-4-3-6(10(13)16-2)5-7(8)9(11)12-14/h3-5,14H,1-2H3,(H2,11,12) |
InChI-Schlüssel |
NMLAUBDOPKTXCE-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)OC)/C(=N\O)/N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC)C(=NO)N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















